

# What is the structure of trans,trans-octa-2,4-dienoyl-CoA?

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## Compound of Interest

Compound Name: *trans,trans-octa-2,4-dienoyl-CoA*

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## An In-depth Technical Guide on the Structure and Function of **trans,trans-octa-2,4-dienoyl-CoA**

This guide provides a comprehensive overview of trans,trans-octa-2,4-dienoyl-Coenzyme A (CoA), a critical intermediate in the metabolism of polyunsaturated fatty acids. The content herein is intended for researchers, scientists, and professionals in the fields of biochemistry, molecular biology, and drug development, offering detailed structural information, relevant metabolic pathways, and established experimental protocols.

## Molecular Structure and Properties

**trans,trans-octa-2,4-dienoyl-CoA** is a complex molecule composed of two primary moieties: an eight-carbon unsaturated fatty acyl chain (trans,trans-octa-2,4-dienoate) and a Coenzyme A molecule. These two parts are linked by a high-energy thioester bond between the carboxyl group of the fatty acid and the sulfhydryl group of the cysteamine portion of Coenzyme A.

The systematic IUPAC name for this molecule is S-[2-[3-[[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (2E,4E)-octa-2,4-dienethioate<sup>[1]</sup>. The "trans,trans" or "(2E,4E)" designation specifies the stereochemistry of the double bonds located at the second and fourth carbon positions of the octanoyl chain.

Coenzyme A itself is a large molecule consisting of  $\beta$ -mercaptoethylamine, pantothenic acid (Vitamin B5), and adenosine triphosphate (ATP). This entire structure acts as a carrier for the acyl group, activating it for various biochemical reactions.

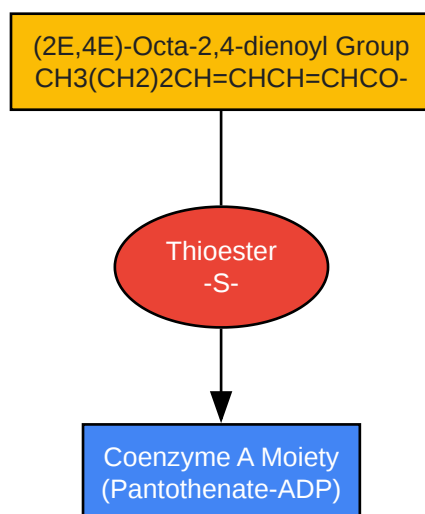
## Quantitative Data

The key physicochemical properties of **trans,trans-octa-2,4-dienoyl-CoA** are summarized in the table below for easy reference and comparison.

Property	Value	Source(s)
Molecular Formula	C <sub>29</sub> H <sub>46</sub> N <sub>7</sub> O <sub>17</sub> P <sub>3</sub> S	[1]
Molecular Weight	889.7 g/mol	[1]
Exact Mass	889.18837519 Da	[1]
Common Synonyms	(E,E)-octa-2,4-dienoyl-CoA, 2-trans,4-trans-Octadienoyl-CoA	[1][2]
Chemical Class	Fatty Acyl CoAs	[1][3]
InChI Key	Not explicitly available for the full CoA conjugate, but related structures are indexed.	
Description	A trans,trans-2,3,4,5-tetradehydroacyl-CoA where the S-acyl component is trans,trans-octa-2,4-dienoyl. It is a key intermediate in the $\beta$ -oxidation of polyunsaturated fatty acids with double bonds at even-numbered positions.	[1][4]

## Structural Visualization

The following diagram illustrates the simplified chemical structure of **trans,trans-octa-2,4-dienoyl-CoA**, highlighting its key functional components.



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Simplified structure of **trans,trans-octa-2,4-dienoyl-CoA**.

## Role in Metabolic Pathways

**trans,trans-octa-2,4-dienoyl-CoA** is a crucial intermediate in the mitochondrial and peroxisomal  $\beta$ -oxidation of polyunsaturated fatty acids (PUFAs) that contain double bonds at even-numbered positions, such as linoleic acid[4]. Standard  $\beta$ -oxidation enzymes cannot process the cis-double bonds found in naturally occurring PUFAs. Therefore, auxiliary enzymes are required.

The pathway leading to and from **trans,trans-octa-2,4-dienoyl-CoA** involves the following key steps:

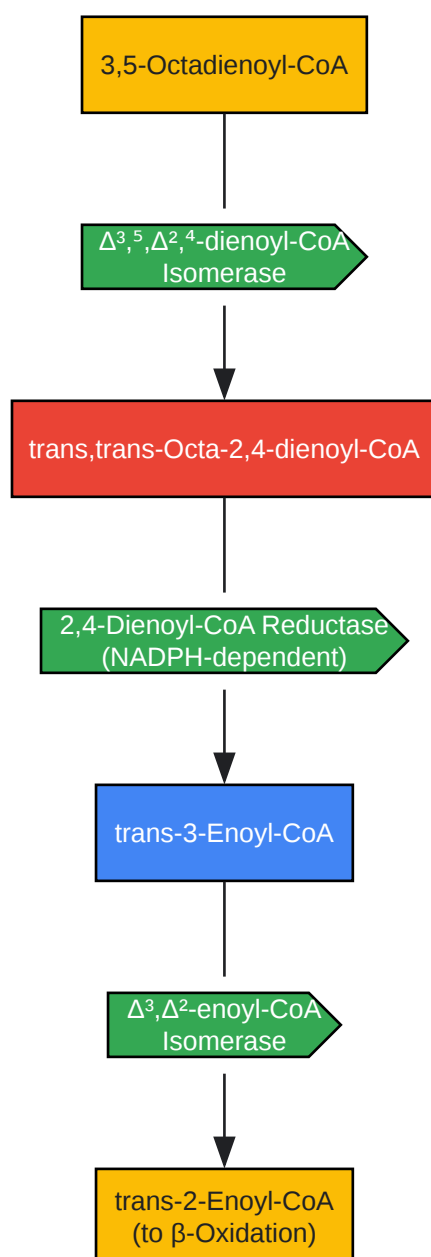
- Initial cycles of  $\beta$ -oxidation proceed until a  $\Delta^3,^5$ -enoyl-CoA intermediate is formed.
- An isomerase,  $\Delta^3,^5, \Delta^2,^4$ -dienoyl-CoA isomerase, converts this intermediate into **trans,trans-octa-2,4-dienoyl-CoA**[5][6].
- This molecule is then a substrate for NADPH-dependent 2,4-dienoyl-CoA reductase (DCR) [5][7].
- DCR reduces the double bond at the fourth carbon, producing trans-3-enoyl-CoA[7][8].

- Finally, another isomerase converts trans-3-enoyl-CoA to trans-2-enoyl-CoA, which can re-enter the main  $\beta$ -oxidation spiral[7].

The reaction catalyzed by 2,4-dienoyl-CoA reductase is considered a rate-limiting step in the  $\beta$ -oxidation of PUFAs[7].

## Pathway Visualization

The logical flow of this segment of the  $\beta$ -oxidation pathway is depicted below.



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Metabolic fate of **trans,trans-octa-2,4-dienoyl-CoA** in  $\beta$ -oxidation.

## Experimental Protocols

The study of **trans,trans-octa-2,4-dienoyl-CoA** and its associated enzymes involves specific biochemical methods for its synthesis, purification, and analysis.

## Synthesis of Dienoyl-CoA Thioesters

A common laboratory-scale synthesis of trans,trans-2,4-dienoyl-CoA thioesters is achieved using the mixed anhydride method[7].

Methodology:

- **Preparation of the Free Acid:** The corresponding free acid (trans,trans-2,4-decadienoic acid, for a related example) is first prepared from its aldehyde form (trans,trans-2,4-decadienal) via silver(I) oxide ( $\text{Ag}_2\text{O}$ ) oxidation[7].
- **Mixed Anhydride Formation:** The purified free fatty acid is reacted with a suitable chloroformate (e.g., ethyl chloroformate) in the presence of a tertiary amine base (e.g., triethylamine) in an anhydrous solvent (e.g., tetrahydrofuran) at a reduced temperature (e.g.,  $-10^\circ\text{C}$ ). This forms a highly reactive mixed anhydride.
- **Thioesterification:** A solution of free Coenzyme A (lithium or sodium salt) in aqueous buffer is added to the mixed anhydride solution. The reaction mixture is stirred, allowing the thiol group of Coenzyme A to attack the activated carboxyl group, forming the thioester bond and displacing the anhydride.
- **Purification:** The final product, trans,trans-dienoyl-CoA, is purified from the reaction mixture using reverse-phase high-performance liquid chromatography (RP-HPLC)[7]. The identity and purity are confirmed using techniques like mass spectrometry.

## Analytical Characterization

The identification and quantification of **trans,trans-octa-2,4-dienoyl-CoA** from biological or synthetic samples rely on chromatographic and spectrometric techniques.

- **High-Performance Liquid Chromatography (HPLC):** HPLC is the primary method for both the purification and analysis of acyl-CoA esters[5]. A C18 reverse-phase column is typically used with a gradient elution system, often involving buffers like potassium phosphate and an organic modifier such as acetonitrile. Detection is commonly performed using a UV detector, as the adenine moiety of CoA has a strong absorbance around 260 nm.
- **Liquid Chromatography-Mass Spectrometry (LC-MS):** For definitive structural confirmation and identification in complex biological matrices, LC-MS is employed[9]. The liquid chromatography step separates the analyte from other metabolites, and the mass spectrometer provides a precise mass-to-charge ratio and fragmentation pattern (MS/MS) that serves as a molecular fingerprint[9].
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** While complex for the entire molecule,  $^1\text{H}$ -NMR and  $^{13}\text{C}$ -NMR spectroscopy are invaluable for confirming the structure of the fatty acyl chain, particularly the configuration and position of the double bonds[10].

## Enzyme Activity Assay

The activity of 2,4-dienoyl-CoA reductase, the enzyme that metabolizes **trans,trans-octa-2,4-dienoyl-CoA**, can be measured spectrophotometrically.

Protocol:

- **Assay Mixture Preparation:** An assay buffer is prepared, typically containing phosphate-buffered saline (PBS) at pH 7.4, EDTA, and the cofactor NADPH[7].
- **Enzyme Preincubation:** A known amount of purified 2,4-dienoyl-CoA reductase enzyme is added to the assay mixture and preincubated at room temperature[7].
- **Reaction Initiation:** The reaction is initiated by adding the substrate, trans,trans-2,4-dienoyl-CoA (e.g., hexadienoyl or decadienoyl CoA)[7].
- **Kinetic Measurement:** The enzyme's activity is determined by monitoring the substrate-dependent decrease in the absorbance of NADPH at 340 nm over time using a spectrophotometer. The rate of NADPH oxidation is directly proportional to the enzyme's catalytic activity[7].

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